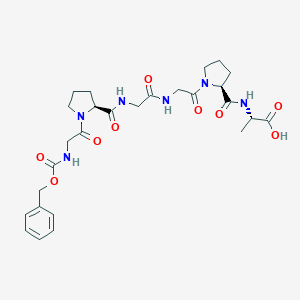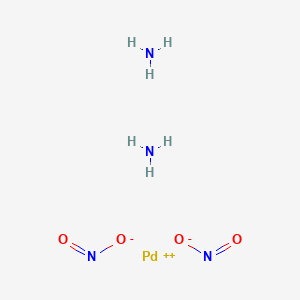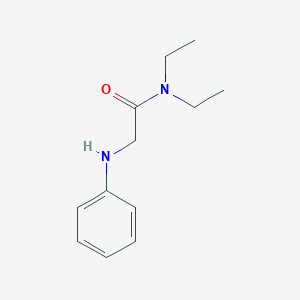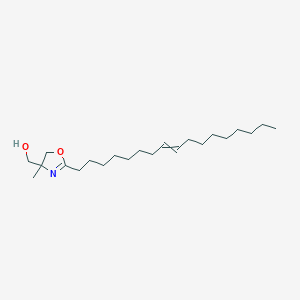
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as OMDM-2 and has been synthesized using various methods. The purpose of
Mechanism Of Action
The mechanism of action of OMDM-2 is not fully understood, but it has been suggested that it works by modulating the activity of ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical And Physiological Effects
OMDM-2 has been found to have a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
OMDM-2 has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. It also has good bioavailability and can cross the blood-brain barrier. However, there are some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on OMDM-2. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Finally, there is interest in developing new synthetic methods for OMDM-2 that are more efficient and cost-effective.
Conclusion:
In conclusion, OMDM-2 is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It has been synthesized using various methods and has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is thought to work by modulating the activity of ion channels in the brain. OMDM-2 has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy. There are several future directions for research on OMDM-2, including its potential use as a treatment for epilepsy and other neurological disorders and its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases.
Synthesis Methods
OMDM-2 has been synthesized using various methods, including the reaction of 4-methyl-4-oxazolemethanol with heptadecenylmagnesium bromide and the reaction of 4-methyl-4-oxazolemethanol with heptadecenyl lithium. The latter method has been found to be more efficient, with a yield of 80%.
Scientific Research Applications
OMDM-2 has been the subject of scientific research due to its potential use as an anticonvulsant, neuroprotective agent, and anti-inflammatory agent. Studies have shown that OMDM-2 can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
properties
CAS RN |
14408-42-5 |
|---|---|
Product Name |
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- |
Molecular Formula |
C23H43NO2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
(2-heptadec-8-enyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h10-11,24H,3-9,12-20H2,1-2H3 |
InChI Key |
HCIRJRYSFLWMMS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(C)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
Other CAS RN |
14408-42-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



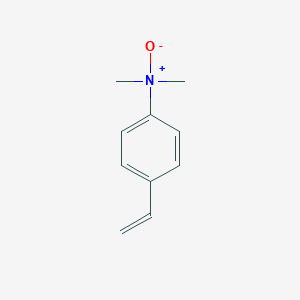
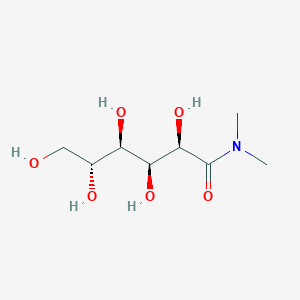
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
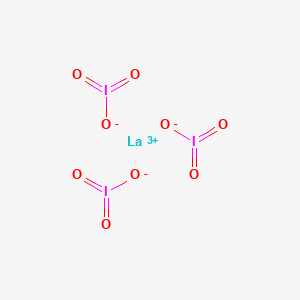
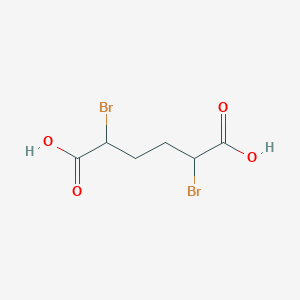
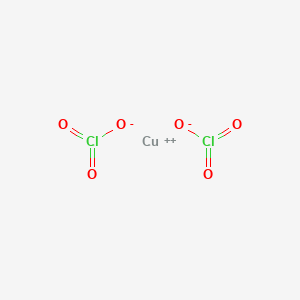
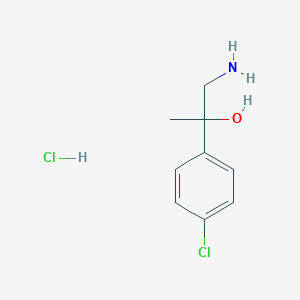
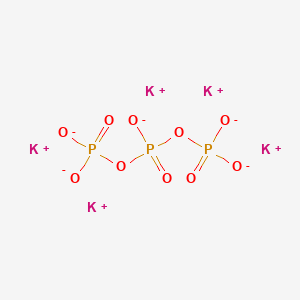
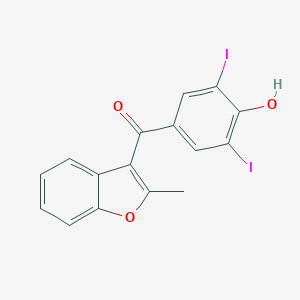
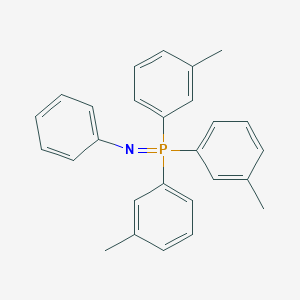
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
